Lipophilicity Differentiation: XLogP3 4.6 vs. Encainide (XLogP3 4.3) Under Identical Computational Method
CAS 1797701-45-1 exhibits a computed XLogP3-AA of 4.6, compared to 4.3 for the isomeric compound Encainide (CID 48041), both calculated using the identical XLogP3 3.0 algorithm in PubChem [1][2]. This 0.3 log unit difference corresponds to an approximately 2-fold higher predicted octanol-water partition coefficient, indicating greater lipophilicity for the target compound. While both share identical molecular weight (352.5 Da), TPSA (41.6 Ų), and hydrogen bond donor/acceptor counts, the difference in connectivity drives a measurable divergence in predicted membrane partitioning behavior [1][2]. For reference, the simpler analog 4-(piperidin-1-yl)-N-propylbenzamide (MW 246) has a reported logP of only 3.47 .
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.6 (CID 71809764) |
| Comparator Or Baseline | Encainide XLogP3-AA = 4.3 (CID 48041); 4-(piperidin-1-yl)-N-propylbenzamide logP = 3.47 (Hit2Lead) |
| Quantified Difference | ΔXLogP3 = +0.3 vs. Encainide; ΔlogP ≈ +1.13 vs. simplest analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) for both target and Encainide; Hit2Lead logP for simpler analog |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability and blood-brain barrier penetration potential, which directly impacts the selection of this compound for CNS-targeted screening campaigns vs. less lipophilic benzamide-piperidine analogs.
- [1] PubChem CID 71809764. Computed Properties: XLogP3-AA = 4.6. Computed by XLogP3 3.0 (PubChem release 2019.06.18). View Source
- [2] PubChem CID 48041 (Encainide). Computed Properties: XLogP3-AA = 4.3. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
